2-Chloro-6-methoxyquinoline-3-carbonitrile
CAS No.: 101617-91-8
VCID: VC0009224
Molecular Formula: C11H7ClN2O
Molecular Weight: 218.64 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2-Chloro-6-methoxyquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol . It belongs to the quinoline family and has a chloro group at the second position, a methoxy group at the sixth position, and a carbonitrile group at the third position of the quinoline ring. The compound is used as a building block in synthesizing more complex heterocyclic compounds and developing fluorescent dyes and optical materials. Its derivatives are also studied for potential use in cancer therapy and neuroprotection. The synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile typically involves the reaction of 2-chloro-6-methoxyquinoline with cyanogen bromide in the presence of a base such as triethylamine. In industrial production, the general approach involves large-scale synthesis using similar reaction conditions, optimized for yield and purity. It is also used in the production of dyes, pigments, and other materials, as well as in corrosion inhibition in the industrial sector. Other similar compounds include 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 2-Chloro-7-methoxyquinoline-3-carbonitrile, and 4-Chloro-6-methoxyquinoline. Another related compound, Quinoline-2-carbonitrile, is used to produce quinoline-2-carboxylic acid amide and is an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . |
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CAS No. | 101617-91-8 |
Product Name | 2-Chloro-6-methoxyquinoline-3-carbonitrile |
Molecular Formula | C11H7ClN2O |
Molecular Weight | 218.64 g/mol |
IUPAC Name | 2-chloro-6-methoxyquinoline-3-carbonitrile |
Standard InChI | InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3 |
Standard InChIKey | AMFXVCDHDIEGIM-UHFFFAOYSA-N |
SMILES | COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N |
Canonical SMILES | COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N |
PubChem Compound | 865612 |
Last Modified | Sep 12 2023 |
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